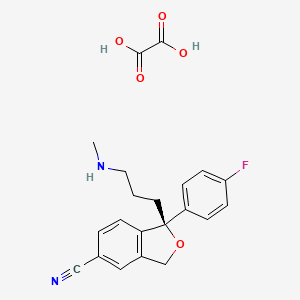

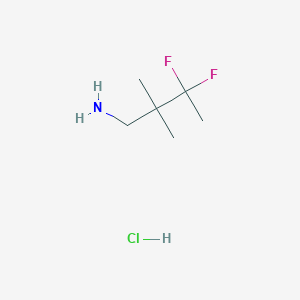

(S)-Desmethyl Citalopram Ethanedioate

Overview

Description

Citalopram is used to treat depression, including major depressive disorder (MDD). It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of 5-carboxyescitalopram involves a solution of escitalopram in 6N HCl and distilled water, which is stirred at a reflux for 72 hours .

Molecular Structure Analysis

Citalopram has a molecular formula of C20H21FN2O and a molecular weight of 324.4 g/mol . It is a member of 2-benzofurans, a nitrile, an organofluorine compound, a cyclic ether, and a tertiary amino compound . It is a conjugate base of a 3- [5-cyano-1- (4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium .

Chemical Reactions Analysis

The effects of citalopram and N-demethylcitalopram depend primarily on the S-enantiomers: S-citalopram and S-demethylcitalopram. The in-vitro inhibition of serotonin uptake of S-citalopram and S-demethylcitalopram is 167 and 6.6 times more potent, respectively, than the R-enantiomers .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

- Citalopram is metabolized into N-desmethylcitalopram partially by CYP2C19 and CYP3A4, and further into di-desmethylcitalopram by CYP2D6. These metabolites are not active, indicating a complex metabolic pathway that requires consideration in pharmacokinetic studies (Brøsen & Naranjo, 2001).

Environmental Fate

- The stability and degradation of citalopram under simulated sunlight conditions were studied, showing its relative stability in various aqueous solutions, including natural waters. N-desmethylcitalopram was identified as a major photoproduct, highlighting the environmental persistence of citalopram and its metabolites (Kwon & Armbrust, 2005).

Analytical Detection

Analytical methods for the detection of citalopram and its metabolites have been developed, including HPLC assays for stereoselective analysis. These methods are crucial for therapeutic drug monitoring and investigating pharmacokinetic/pharmacodynamic relationships (Zheng et al., 2000).

Additionally, LC-MS/MS methods have been established for simultaneous determination of citalopram and desmethylcitalopram in human plasma, applied to pharmacokinetic studies. Such analytical techniques are essential for understanding drug metabolism and facilitating clinical research (Jiang et al., 2010).

Safety And Hazards

Future Directions

Future studies involving polygenic single nucleotide polymorphism score analysis or meta-analysis of multiple genome-wide association study datasets, may be more successful in defining the impact of pharmacokinetic polymorphisms as a subset of the variation that influences citalopram response . The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .

properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBDQJQSZZNPGM-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Desmethyl Citalopram Ethanedioate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)

![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)

![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)